molecular formula C16H17FN2O2 B5423507 N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea

N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea

Cat. No. B5423507
M. Wt: 288.32 g/mol
InChI Key: VCUDLOBLOJHZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as EFU, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. EFU is a urea derivative that has been synthesized through a multi-step process, and its unique structure and properties make it an attractive candidate for further research.

Mechanism of Action

N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its biological effects by inhibiting the activity of enzymes that are involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory molecules. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that it has poor solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the precise mechanism of action of this compound and its effects on various cellular processes. Finally, research is needed to explore the potential use of this compound as a pesticide in agriculture.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 2-ethoxyaniline in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-3-21-15-7-5-4-6-13(15)18-16(20)19-14-10-11(2)8-9-12(14)17/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUDLOBLOJHZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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